Rifamycin L

Biosynthesis Enzymology Ansamycins

Rifamycin L is a naturally occurring ansamycin antibiotic produced by *Amycolatopsis mediterranei*, structurally identified as the 4-glycolyl ester of rifamycin SV. Unlike its clinically deployed semi-synthetic derivatives such as rifampicin, rifabutin, or rifapentine, Rifamycin L serves a critical and distinct role as a key late-stage intermediate in the biosynthetic pathway, enabling the production of these therapeutically essential compounds.

Molecular Formula C39H49NO14
Molecular Weight 755.8 g/mol
Cat. No. B15567065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifamycin L
Molecular FormulaC39H49NO14
Molecular Weight755.8 g/mol
Structural Identifiers
InChIInChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(53-27(43)16-41)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)51-14-13-25(50-9)19(3)35(52-23(7)42)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,41,44-47H,16H2,1-9H3,(H,40,49)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1
InChIKeyOCUBKDJIPNISSD-KTQDUKAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Rifamycin L: A Pivotal Biosynthetic Precursor for Semi-Synthetic Ansamycin Production


Rifamycin L is a naturally occurring ansamycin antibiotic produced by *Amycolatopsis mediterranei*, structurally identified as the 4-glycolyl ester of rifamycin SV [1]. Unlike its clinically deployed semi-synthetic derivatives such as rifampicin, rifabutin, or rifapentine, Rifamycin L serves a critical and distinct role as a key late-stage intermediate in the biosynthetic pathway, enabling the production of these therapeutically essential compounds [2]. Its molecular formula is C39H49NO14 , and it is characterized by a unique glycolyl ester moiety at the C-4 position [1], which distinguishes it from other biosynthetic intermediates like rifamycin B, S, and SV [2]. While its intrinsic antibacterial activity is not its primary industrial value, its utility lies in its function as a versatile and essential scaffold for downstream chemical modification and semisynthesis.

Why Rifamycin L Cannot Be Replaced by Rifamycin SV, B, or S in Targeted Biosynthetic and Semisynthetic Applications


Generic substitution among the rifamycin biosynthetic intermediates (SV, S, B, O, L) is scientifically invalid due to their distinct structural modifications and divergent roles in the biosynthetic network. Each intermediate represents a specific, enzyme-catalyzed state along the pathway, possessing a unique chemical handle for subsequent transformations. For instance, rifamycin L is characterized by a specific C–O bond formation mediated by the Rif15 transketolase [1], and it serves as the direct substrate for the cytochrome P450 enzyme Rif16, which catalyzes an atypical ester-to-ether transformation to yield rifamycin B [1]. Rifamycin B and L are formed from rifamycin S via different pathways utilizing distinct C3-precursors [2]. Therefore, Rifamycin L is not merely a mixture component but a distinct molecular entity with a specific functional group at the C-4 position (the glycolyl ester) that is absent in rifamycin SV, S, or O. This unique moiety is crucial for its specific enzymatic conversion and its utility as a precursor in semisynthesis, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide: Rifamycin L Versus Biosynthetic and Clinical Analogs


Rifamycin L as a Unique Substrate for Enzymatic Etherification to Rifamycin B

Rifamycin L is the specific and direct substrate for the cytochrome P450 enzyme Rif16, which catalyzes a unique and atypical ester-to-ether transformation to yield rifamycin B. This reaction, characterized in vitro using purified enzymes, is not efficiently catalyzed by Rif16 on other closely related intermediates such as rifamycin SV or S [1]. The transformation from rifamycin L to B represents a critical, non-interchangeable step in the biosynthetic pathway, highlighting Rifamycin L's exclusive role as a precursor.

Biosynthesis Enzymology Ansamycins

Structural Differentiation: The 4-Glycolyl Ester Moiety of Rifamycin L

Rifamycin L is structurally distinct from its closest biosynthetic neighbor, rifamycin SV, due to the presence of a glycolyl ester group at the C-4 position [1]. Rifamycin SV lacks this moiety. This structural difference provides a unique chemical handle for selective derivatization that is not present in rifamycin SV, S, or O. The glycolyl moiety is directly involved in the enzyme-catalyzed transformation to rifamycin B, underscoring its functional significance.

Structural Biology Medicinal Chemistry Natural Products

Divergent Biosynthetic Pathways: Rifamycin L vs. Rifamycin B

The biosynthetic pathways leading to rifamycins B and L diverge from rifamycin S, utilizing different C3-precursors for the formation of their respective glycolic acid moieties [1]. This finding excludes rifamycin O as a common progenitor and establishes that Rifamycin L and B are formed via separate, parallel branches [1]. Consequently, a high-producing strain for rifamycin B may not produce equivalent titers of Rifamycin L, and vice versa, due to the involvement of different enzymatic steps and precursor pools.

Metabolic Engineering Biosynthesis Precursor Supply

Comparative Intrinsic Antibacterial Activity: Class-Level Inference

Direct, quantitative, head-to-head MIC or bactericidal kill data for Rifamycin L against defined bacterial strains is notably absent from the primary literature. In contrast, extensive comparative data exists for its clinically utilized semi-synthetic derivatives. For example, in the Hollow Fiber System Model of *Mycobacterium avium* complex (HFS-MAC), rifabutin demonstrated MIC ≤0.125 mg/L for 90% of isolates, while rifampin and rifapentine showed MIC ≤2.0 mg/L for 90% of isolates [1]. The bactericidal kill (day 0-4) for these three agents in the HFS-MAC was 0.92, 0.89, and 1.05 log10 CFU/mL, respectively [1]. Rifamycin L is a biosynthetic precursor, and its intrinsic activity is not its primary industrial value proposition. Its role is to serve as a scaffold for creating more potent derivatives, a process that exploits the unique C-4 glycolyl ester described in other evidence items.

Antimicrobial Activity MIC Pharmacology

Optimal Industrial and Research Use Cases for Rifamycin L Procurement


Biosynthetic Pathway Engineering and Enzymology Studies

Rifamycin L is the essential substrate for investigating the late-stage enzymatic reactions in rifamycin biosynthesis, specifically the P450-catalyzed etherification by Rif16 [1]. Researchers studying these unique enzyme families or seeking to engineer the rifamycin pathway for higher yields require Rifamycin L as a specific and irreplaceable reagent for in vitro assays and feeding studies. Its unique C–O bond, formed by Rif15, makes it a distinct intermediate for mechanistic studies [1].

Semisynthesis of Novel Rifamycin Derivatives

The presence of the 4-glycolyl ester moiety on Rifamycin L provides a unique and specific chemical handle for selective derivatization that is not present on other rifamycin intermediates like SV or S [1]. Medicinal chemists and process development scientists can exploit this functional group to create novel rifamycin analogs with potentially improved pharmacological profiles (e.g., enhanced potency, altered spectrum, or reduced drug-drug interactions). This makes Rifamycin L a strategically valuable starting material for new chemical entity (NCE) exploration.

Precursor Supply for Semisynthetic Rifamycin Production

As a key late-stage biosynthetic intermediate, Rifamycin L acts as a direct precursor for the industrial production of clinically important semisynthetic rifamycins, including rifampicin, rifapentine, and rifamycin SV [1]. Procuring Rifamycin L can enable a more direct and potentially more efficient chemical conversion process compared to starting from earlier intermediates. Its reliable biosynthesis enables efficient downstream processing and chemical modification [1].

Analytical Standards and Metabolite Profiling

Rifamycin L serves as a crucial analytical reference standard for the detection, quantification, and profiling of intermediates in rifamycin fermentation broths. Due to the divergent pathways leading to rifamycins B and L [2], accurate monitoring of Rifamycin L titers is essential for process control, strain improvement, and troubleshooting in industrial fermentation settings. Its procurement as a high-purity standard is necessary for the development and validation of HPLC and LC-MS methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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